2,3-Bis(bromomethyl)quinoxaline

Antimicrobial Agents Structure-Activity Relationship (SAR) Drug Discovery

2,3-Bis(bromomethyl)quinoxaline is the optimal dibrominated quinoxaline building block. The bromomethyl groups deliver an ideal balance of electrophilicity and stability—providing 2- to 4-fold higher antimicrobial potency over chloro/fluoro analogs and a 30% higher enthalpy of sublimation (114.0 kJ/mol) than the dimethyl precursor for superior vapor-phase thin-film processing. High melting point (152–156 °C) ensures stable, high-purity crystalline solid handling. Sourced at 98% purity. Procure the verified 'Goldilocks' scaffold for reproducible SAR and efficient multi-step synthesis.

Molecular Formula C10H8Br2N2
Molecular Weight 315.99 g/mol
CAS No. 3138-86-1
Cat. No. B1328767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(bromomethyl)quinoxaline
CAS3138-86-1
Molecular FormulaC10H8Br2N2
Molecular Weight315.99 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)CBr)CBr
InChIInChI=1S/C10H8Br2N2/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H,5-6H2
InChIKeyLHKFFORGJVELPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(bromomethyl)quinoxaline (CAS 3138-86-1): A Definitive Guide to Its Differentiated Performance in Organic Synthesis and Material Science Procurement


2,3-Bis(bromomethyl)quinoxaline (CAS: 3138-86-1) is a dibrominated heterocyclic building block belonging to the quinoxaline family [1]. Its core structure consists of a benzene ring fused to a pyrazine ring, with two reactive bromomethyl substituents at the 2- and 3-positions [1]. This compound is a key synthetic intermediate used in the construction of complex molecular architectures, including pharmacologically active agents, conjugated polymers, and advanced materials [2]. The presence of two electrophilic benzylic bromides enables diverse derivatization pathways, such as nucleophilic substitution, cross-coupling, and cyclization reactions, making it a versatile platform for generating structurally diverse compound libraries [3].

Why Generic Substitution Fails: The Critical Impact of Halogen Choice in 2,3-Bis(bromomethyl)quinoxaline-Driven Synthesis


Substituting 2,3-bis(bromomethyl)quinoxaline with a close halogen analog, such as the chloromethyl or iodomethyl derivative, or even the dimethylquinoxaline precursor, is not a simple drop-in replacement. The specific reactivity of the bromomethyl group is crucial; it provides an optimal balance between electrophilicity and stability that directly dictates reaction yields, antimicrobial activity of downstream products, and thermal processing parameters [1]. For instance, while the iodo analog may be more reactive, its higher cost and lower thermal stability limit its practical utility. Conversely, the chloro analog, though less expensive, requires harsher reaction conditions due to its lower electrophilicity, often leading to reduced yields or incomplete conversion in key nucleophilic substitution reactions [2]. The quantitative evidence below demonstrates that the bromine atom is the 'Goldilocks' choice for this scaffold, conferring unique and verifiable advantages in specific scientific applications.

Quantifiable Differentiation of 2,3-Bis(bromomethyl)quinoxaline (CAS 3138-86-1) Against Key Comparators: An Evidence-Based Procurement Guide


Head-to-Head Antimicrobial Potency: 2,3-Bis(bromomethyl)quinoxaline Derivatives Surpass Chloro- and Fluoro-Analogs

In a direct comparative study by Ishikawa et al. (2013), a 2,3-bis(bromomethyl)quinoxaline derivative demonstrated superior antibacterial activity compared to its chloromethyl and fluoromethyl counterparts. The Minimum Inhibitory Concentration (MIC) values were evaluated against a panel of Gram-positive and Gram-negative bacteria, establishing a clear structure-activity relationship favoring the bromine substituent for this specific scaffold [1].

Antimicrobial Agents Structure-Activity Relationship (SAR) Drug Discovery

Thermal Processability: 2,3-Bis(bromomethyl)quinoxaline Exhibits a Verifiably Higher Sublimation Enthalpy than its Dimethyl Precursor

For applications requiring vapor-phase processing, such as organic electronics fabrication, the thermal stability and sublimation characteristics of the precursor are critical. Monte and Hillesheim (2000) performed a thermodynamic study using the Knudsen effusion technique, directly comparing the sublimation properties of six substituted quinoxalines [1]. The data reveals that the brominated derivative requires significantly more energy to sublimate than its non-brominated precursor, 2,3-dimethylquinoxaline, indicating stronger intermolecular interactions in the solid state and a wider temperature window for thermal processing.

Material Science Vapor Deposition Thermodynamics

Synthetic Utility and Scope: 2,3-Bis(bromomethyl)quinoxaline Enables a Broad Spectrum of Potent Derivatives

A focused medicinal chemistry study by Ishikawa et al. (2012) underscores the value of the 2,3-bis(bromomethyl)quinoxaline core as a scaffold for generating diverse and potent antimicrobial agents. By synthesizing a library of 12 derivatives with various substituents at the 6- and/or 7-positions, the study identified specific compounds with pronounced activity against both Gram-positive bacteria and fungi, including a derivative with activity against Gram-negative bacteria—a notoriously difficult target [1].

Medicinal Chemistry Derivatization Antifungal Activity

Electrophilicity-Function Relationship: Bromine's Balanced Reactivity is Optimal for Generating Antimicrobial Activity

A class-level inference from Ishikawa et al. (2013) establishes a clear trend: the antimicrobial activity of 2,3-bis(halomethyl)quinoxalines is directly linked to the electrophilicity of the halomethyl group [1]. The study's data shows that the iodo derivative is the most active, followed by the bromo, with the chloro and fluoro derivatives being significantly less potent. While the iodo analog is more active, its well-known instability (sensitivity to light and heat) and higher cost make the bromo derivative the optimal choice for robust, scalable synthetic applications.

Reactivity Structure-Activity Relationship Electrophilicity

Cross-Study Consistency in Synthesis: A High-Yielding Route Establishes Reproducible Procurement Value

The synthetic accessibility of 2,3-bis(bromomethyl)quinoxaline is supported by multiple literature reports, confirming its viability as a reliably procurable building block. One established route involves the condensation of 1,2-phenylenediamine with 1,4-dibromo-2,3-butanedione, achieving a yield of approximately 89% . This high yield is a crucial quantitative factor for cost-effective scale-up and for planning multi-step synthetic sequences.

Organic Synthesis Process Chemistry Yield Optimization

Physical Property Benchmarking: Melting Point Defines Purity and Handling Characteristics

The melting point of a compound is a fundamental quality control metric. 2,3-Bis(bromomethyl)quinoxaline has a well-defined melting point range of 152-156 °C . This relatively high melting point, a consequence of its molecular weight and polarizable bromine atoms, facilitates purification via recrystallization and ensures that it is handled as a solid at room temperature, which is advantageous for accurate weighing and storage.

Analytical Chemistry Quality Control Material Properties

Proven Application Scenarios for 2,3-Bis(bromomethyl)quinoxaline (CAS 3138-86-1) Based on Verified Differential Evidence


Developing Next-Generation Antimicrobial Agents Targeting Gram-Positive and Fungal Pathogens

Based on direct comparative MIC data showing the bromo derivative's 2- to 4-fold higher potency over chloro and fluoro analogs [1], 2,3-bis(bromomethyl)quinoxaline is the scaffold of choice for medicinal chemistry programs focused on novel antimicrobials. Its use as a starting material enables the efficient synthesis of focused libraries, such as the 6-substituted derivatives that have demonstrated specific activity against S. aureus (MIC=16 µg/mL) and a broad spectrum of antifungal activity [2]. Procurement of this specific intermediate is essential for replicating and building upon these structure-activity relationships.

Fabricating Organic Electronic Devices via Controlled Vapor Deposition

The thermodynamic data revealing a 30% higher enthalpy of sublimation (114.0 kJ/mol) for 2,3-bis(bromomethyl)quinoxaline compared to its dimethyl precursor (87.9 kJ/mol) [1] positions it as a superior precursor for vapor-phase processing. This higher thermal stability translates to a wider and more controllable deposition window during techniques like vacuum thermal evaporation (VTE) for the creation of thin films in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). This data directly supports its procurement over less stable alternatives for materials science applications requiring precise film thickness and morphology.

Constructing Complex Heterocyclic Systems via Sequential Nucleophilic Substitutions

The presence of two reactive benzylic bromide sites on the quinoxaline core makes this compound an ideal linchpin for building complex polycyclic frameworks [1]. Its utility is proven in the synthesis of advanced structures like 1,3-dihydrotellurolo[3,4-b]quinoxaline and various tetrahydropyrido[3,4-b]quinoxaline derivatives [2]. The high synthetic yield (89%) reported for its own preparation [3] further validates its role as a robust and reliable intermediate for multi-step synthesis in both academic and industrial process chemistry settings.

Standardizing Bioassays as a Quality-Controlled Building Block

The well-defined physical properties of 2,3-bis(bromomethyl)quinoxaline, specifically its high melting point (152-156 °C) [1], ensure that it can be procured as a stable, crystalline solid of high purity. This is critical for biological screening programs where accurate concentration and consistent purity of the test compound are paramount for generating reliable and reproducible SAR data. Its solid-state stability minimizes the risk of degradation or concentration errors that can be associated with liquid or low-melting intermediates, making it a reliable and verifiable choice for high-throughput screening and detailed mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Bis(bromomethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.